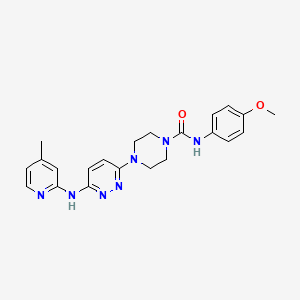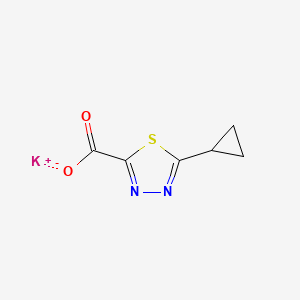![molecular formula C22H24N2O8S B2802392 (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate CAS No. 325694-83-5](/img/structure/B2802392.png)
(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be an organic molecule with several functional groups. It contains a nitrophenyl group, a methoxy group, a sulfamoyl group, and a prop-2-enoate group. These groups could confer various properties to the molecule, such as reactivity, polarity, and potential biological activity.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include nitration reactions (for the nitrophenyl group), esterification reactions (for the prop-2-enoate group), and sulfonation reactions (for the sulfamoyl group).Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoate group suggests that this part of the molecule could exhibit geometric isomerism (cis/trans or E/Z isomerism).Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution. The prop-2-enoate group could undergo addition reactions at the double bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (e.g., nitro, sulfamoyl) and nonpolar (e.g., methoxy) groups could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of intermolecular forces within the substance.Wissenschaftliche Forschungsanwendungen
New Synthesis of Entacapone
A novel synthesis method for entacapone, a catechol-O-methyltransferase (COMT) inhibitor, has been developed using a precursor that involves demethylation under mild conditions. This method extends to similar compounds, showing potential for tuberculosis (TB) and dengue treatment applications. The process highlights the utility of the compound in synthesizing pharmacologically relevant molecules under mild conditions, which could have implications for drug development and synthesis (Harisha et al., 2015).
Photoassisted Fenton Reaction
In environmental chemistry, the photoassisted Fenton reaction utilizing compounds like metolachlor and methyl parathion showcases the potential for the compound in water treatment processes. This process rapidly decomposes pollutants, converting them into less harmful substances, indicating its role in environmental remediation and the treatment of pesticide-contaminated water (Pignatello & Sun, 1995).
Heterocyclic System Synthesis
The compound serves as a reagent in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, highlighting its role in organic chemistry for developing complex molecules with potential applications in pharmaceuticals and materials science (Selič et al., 1997).
Surface Enhanced Raman Spectra Studies
Surface-enhanced Raman spectroscopy (SERS) studies of organic nonlinear optic materials like methyl 3-(4-methoxy phenyl)prop-2-enoate reveal insights into molecular adsorption and orientation on metal surfaces. These studies contribute to the understanding of molecular interactions at interfaces, which is crucial for the development of sensors and photonic devices (Sajan et al., 2008).
Liquid Crystal Research
Research into the mesomorphic properties of compounds with 4-nitrobenzene terminal positions explores their application in liquid crystal technology. The study of substituent effects on liquid crystalline properties provides valuable information for designing new materials for displays and optical devices (Takenaka & Teshima, 1994).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential effects on the environment. Without specific data, it’s hard to provide a detailed safety profile. However, general precautions should be taken when handling any chemical substance, including using appropriate personal protective equipment and following safe laboratory practices.
Zukünftige Richtungen
The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future studies could focus on evaluating its efficacy and safety in preclinical and clinical trials. If it’s a new material, research could explore its physical properties and potential applications.
Please note that these are general insights and the actual properties and characteristics of this specific compound could vary. For detailed and accurate information, experimental studies and analyses would be needed.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8S/c1-30-20-10-6-16(13-21(20)33(28,29)23-14-19-3-2-12-31-19)7-11-22(25)32-15-17-4-8-18(9-5-17)24(26)27/h4-11,13,19,23H,2-3,12,14-15H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAYALKEKSIWRX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

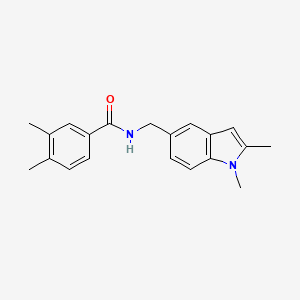
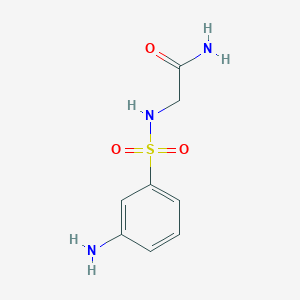
![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)
![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2802322.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)
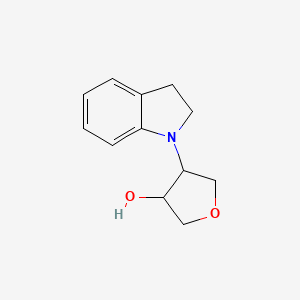
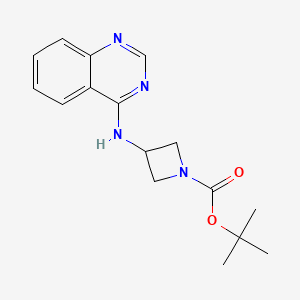
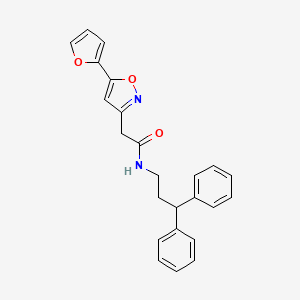
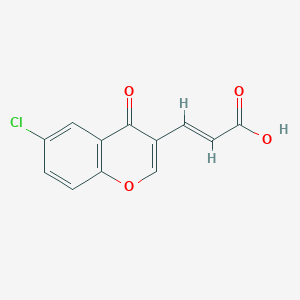
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)
